molecular formula C29H30O9 B1448121 Herpetone CAS No. 951677-22-8

Herpetone

Cat. No.: B1448121
CAS No.: 951677-22-8
M. Wt: 522.5 g/mol
InChI Key: NKRVXSJMQLQTTM-UGOBFYTOSA-N
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Description

Herpetone is a lignan compound isolated from the seeds of Herpetospermum caudigerum, a plant belonging to the Cucurbitaceae family. This compound has garnered attention due to its protective effects on hepatocytes and its anti-hepatitis B virus (HBV) activity .

Mechanism of Action

Target of Action

Herpetone, a lignan compound, is primarily targeted towards hepatocytes . It is extracted from the seeds of Herpetospermum caudigerum and has been found to have a protective effect on these liver cells .

Mode of Action

This compound is thought to work by attaching itself to the HER2 receptors on the surface of cells . This attachment is believed to block intracellular signaling pathways . By attenuating the signal transduction downstream, this compound may promote apoptosis and arrest cell proliferation . Additionally, this compound also flags the tumor cell for destruction by the body’s immune system, known as antibody-dependent cellular cytotoxicity (ADCC) .

Biochemical Pathways

This compound’s interaction with HER2 receptors affects various biochemical pathways. It inhibits cell proliferation and promotes apoptosis . This is achieved by blocking the signaling pathways that drive cell proliferation . Furthermore, this compound prevents HER2 shedding, which has potential clinical value based on observations that high serum levels of HER2 extracellular domain correlate with poor prognosis and decreased responsiveness to endocrine therapy and chemotherapy in patients with advanced breast cancer .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using nanosuspensions to enhance its dissolution rate and oral bioavailability . The this compound nanosuspension was prepared using the ultrasound-precipitation technique and was found to have a significantly higher dissolution rate than this compound coarse suspensions . Following oral administration, the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound nanosuspension showed a significant increase .

Result of Action

The molecular and cellular effects of this compound’s action include the slowing down of cell replication and the promotion of apoptosis . This results in the reduction of tumor cell proliferation and the enhancement of tumor cell destruction by the body’s immune system .

Biochemical Analysis

Biochemical Properties

Herpetone plays a crucial role in biochemical reactions, particularly in hepatoprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to improve cell viability and protect hepatocytes from carbon tetrachloride-induced injury . It interacts with enzymes involved in detoxification processes, enhancing their activity and thereby mitigating cellular damage.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, it enhances cell viability and protects against toxic insults. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to upregulate protective genes and downregulate pro-apoptotic genes, thereby promoting cell survival . Additionally, this compound modulates key signaling pathways involved in inflammation and oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes as needed. For example, this compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . It also influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and detoxification.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its protective effects on hepatocytes for several days, but its efficacy diminishes with prolonged exposure . This degradation is likely due to the breakdown of the compound or changes in its interaction with cellular components.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits protective effects on hepatocytes without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and oxidative stress . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to detoxification and antioxidant defense. It interacts with enzymes such as glutathione S-transferase and superoxide dismutase, enhancing their activity and promoting the detoxification of harmful substances . This compound also affects metabolic flux, leading to changes in the levels of various metabolites involved in oxidative stress and inflammation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound tends to accumulate in hepatocytes, where it exerts its protective effects. Its distribution is influenced by factors such as cellular uptake, binding affinity, and intracellular localization.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm and mitochondria of hepatocytes . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments. In the mitochondria, this compound enhances the organelle’s antioxidant defenses and protects against oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Herpetone can be synthesized through the extraction of ethyl acetate from the seeds of Herpetospermum caudigerum. The process involves the use of high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) for identification .

Industrial Production Methods: Industrial production of this compound involves the preparation of nanosuspensions using the ultrasound-precipitation technique. This method enhances the dissolution rate and oral bioavailability of this compound, making it more effective for therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Herpetone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lignan structure of this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and alkylating agents are often used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified biological activities .

Scientific Research Applications

Herpetone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Herpetone is unique among lignan compounds due to its specific bioactivities. Similar compounds include:

This compound stands out due to its combined anti-HBV and hepatoprotective effects, making it a valuable compound for further research and development in medicine and industry.

Properties

IUPAC Name

2-[5-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-hydroxy-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O9/c1-34-24-10-15(4-6-21(24)30)23(32)9-17-8-18(12-26(36-3)27(17)33)29-20-14-37-28(19(20)13-38-29)16-5-7-22(31)25(11-16)35-2/h4-8,10-12,19-20,28-31,33H,9,13-14H2,1-3H3/t19-,20-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRVXSJMQLQTTM-UGOBFYTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC(=O)C2=CC(=C(C=C2)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)CC(=O)C2=CC(=C(C=C2)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for Herpetone's anti-hepatic fibrosis activity?

A1: While the exact mechanism is still under investigation, research suggests that this compound nanosuspensions (HPT-NS) can inhibit the proliferation of rat hepatic stellate cells (HSC-T6). [] This inhibition appears to be linked to this compound's ability to block HSC-T6 cells in the G2/M phase of the cell cycle and induce apoptosis. [] Further research is needed to fully elucidate the specific molecular targets and pathways involved in this compound's anti-fibrotic effects.

Q2: How does the formulation of this compound as nanosuspensions impact its efficacy?

A2: this compound exhibits poor water solubility, limiting its oral bioavailability. [] Formulating this compound into nanosuspensions (HPT-NS) using a miniaturized media milling method significantly enhances its dissolution rate. [] The study observed a cumulative dissolution rate of 93% for HPT-NS in 18 hours, substantially higher than the 28% observed with coarse suspensions of this compound. [] This improved dissolution translates to increased efficacy against hepatic stellate cell proliferation in vitro, highlighting the importance of formulation for enhancing this compound's therapeutic potential. []

Q3: Beyond its anti-fibrotic activity, does this compound exhibit other therapeutic properties?

A3: Yes, research indicates that this compound possesses anti-hepatitis B virus (HBV) activity. [, ] Studies using HepG2.2.15 cells demonstrated that this compound can effectively reduce HBsAg, HBeAg, and HBV DNA levels in cell culture. [] This antiviral activity, coupled with its hepatoprotective effects against CCl4-induced hepatocyte injury, [] positions this compound as a potential multi-target therapeutic agent for liver diseases.

Q4: Are there any other notable compounds found in Herpetospermum species, and do they exhibit similar biological activities?

A4: Yes, Herpetospermum species contain various bioactive compounds, including herpetolide A and herpetolide B. [] While structurally distinct from this compound, herpetolide A also demonstrates protective effects against CCl4-induced hepatocyte injury. [] This finding suggests a potential for synergistic effects between this compound and other constituents of Herpetospermum, warranting further investigation into their combined therapeutic potential.

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